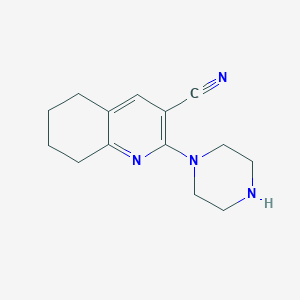
2-(ピペラジン-1-イル)-5,6,7,8-テトラヒドロキノリン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex piperazine systems has been a subject of interest due to their potential biological activities. In one study, (1,3')-bis-tetrahydroisoquinolines were synthesized and used as intermediates for creating pentacyclic piperazine core alkaloids . These compounds were then tested for their ability to inhibit cancer cell proliferation. The synthesis involved the formation of piperazine structures with a specific anti C3-C11 backbone stereochemistry, as confirmed by NMR and X-ray structural assignments . Another research effort focused on the synthesis of a new class of serotonin 5-HT3 receptor antagonists, specifically 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles . These compounds were synthesized using microwave irradiation and conventional heating, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate in the presence of piperidine under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of the synthesized piperazine compounds plays a crucial role in their biological activity. The anti C3-C11 backbone stereochemistry of the piperazine structures synthesized in the first study is a notable feature that could influence the interaction with biological targets . In the second study, the 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were designed to interact with the serotonin 5-HT3 receptor, and the substitution pattern on the piperazine ring was critical for receptor antagonism .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these piperazine derivatives are noteworthy for their efficiency and potential for producing biologically active compounds. The first study utilized the bis-tetrahydroisoquinoline scaffolds to generate the pentacyclic piperazine systems, which were then tested against various cancer cell lines . The second study's reaction pathway involved the formation of an intermediate 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, which was further reacted to yield the final serotonin 5-HT3 receptor antagonists .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are essential for understanding their pharmacological profiles. While the studies provided do not detail the physical properties such as melting points or solubility, the chemical properties, such as the presence of the nitrile group and the piperazine ring, suggest these compounds have polar characteristics that could affect their bioavailability and interaction with biological targets . The specific antagonism of the 5-HT3 receptor by one of the synthesized compounds indicates a precise interaction that is likely influenced by the compound's chemical structure .
Inhibition of Cancer Cell Proliferation
The first study reported considerable activity against mouse tumor cell lines, particularly blood (P388) and lymphocytic (L1210) leukemia, with the synthesized piperazine compounds . The cell cycle analysis on the K562 myelogenous leukemia cell line provided further insights into the mechanism of action of these compounds. The ability to inhibit cancer cell proliferation suggests that these piperazine derivatives could be promising candidates for the development of new anticancer agents .
Serotonin 5-HT3 Receptor Antagonism
The second study evaluated the synthesized compounds for their ability to act as serotonin 5-HT3 receptor antagonists . The testing was conducted using the longitudinal muscle-myenteric plexus (LMMP) preparation from the Guinea pig ileum. Among the compounds tested, one in particular showed the most favorable antagonism, indicating potential for the treatment of conditions associated with 5-HT3 receptor activity, such as chemotherapy-induced nausea and vomiting .
科学的研究の応用
抗菌活性
PTQCNは、様々な細菌株に対して有意な抗菌活性を示しています。原口らによる最近の研究では、PTQCNは、表皮ブドウ球菌、黄色ブドウ球菌、メチシリン耐性黄色ブドウ球菌 (MRSA) を含むブドウ球菌を効果的に標的とすることを明らかにしました。この抗菌作用の根底にあるメカニズムには、細菌の複製において重要な役割を果たすDNAジャイレースの阻害が含まれます。さらに、PTQCNは微生物細胞に取り込まれることで、その構成を破壊するため、細菌感染症に対抗するための有望な候補となっています。
神経薬理学と神経変性疾患
ピペラジン誘導体の神経薬理学的可能性を考えると、PTQCNは神経変性疾患の治療における治療的応用に関して調査する価値があります。 研究者は、アルツハイマー病やパーキンソン病などの病態に関与する特定の神経伝達物質系への影響を調べることができます 。これらの系を標的にすることで、PTQCNは神経保護効果をもたらす可能性があります。
癌治療におけるPARP阻害
ポリ(ADP-リボース)ポリメラーゼ(PARP)は、癌細胞シグナル伝達、クロマチン調節、転移プロセスにおいて重要な役割を果たしています。 PTQCN誘導体は、潜在的なPARP阻害剤として評価することができ、細胞生存、移動、浸潤に影響を与えます 。この用途は、特にPARPの調節不全が関与する悪性腫瘍に対して、癌治療に有望です。
肥満管理のための膵リパーゼ阻害
2-(ピペラジン-1-イル)-N-(チオフェン-2-イルメチレン)エタンアミン部分を有するシッフ塩基は、新規の膵リパーゼ阻害剤として研究されています。 これらの化合物は、脂質吸収を阻害することにより、肥満の管理において可能性を示しています 。PTQCN誘導体は、この分野に貢献し、体重管理戦略を支援する可能性があります。
アルツハイマー病のためのアセチルコリンエステラーゼ阻害
関連する文脈では、2-(4-フェニルピペラジン-1-イル)ピリミジン-5-カルボキサミド誘導体が合成され、アルツハイマー病(AD)に対する潜在的なアセチルコリンエステラーゼ阻害剤(AChEIs)として評価されました 。PTQCNの構造的特徴は、この分野におけるさらなる調査のための興味深い候補となっています。
将来の方向性
The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, where piperazine derivatives are often used in the development of new drugs .
作用機序
Target of Action
The primary target of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is DNA gyrase , a type II topoisomerase found in bacteria . DNA gyrase is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function properly .
Mode of Action
2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile interacts with its target, DNA gyrase, leading to the inhibition of this enzyme . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby halting DNA replication and ultimately leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase by 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile affects the DNA replication pathway in bacteria . Without the ability to introduce negative supercoils into the DNA, the replication machinery cannot function, and the bacteria cannot replicate their DNA. This leads to a halt in bacterial growth and proliferation .
Pharmacokinetics
These compounds have demonstrated good absorption and distribution, as well as acceptable metabolic stability, suggesting that 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile may have similar properties .
Result of Action
The result of the action of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is the disruption of bacterial cell replication, leading to cell death . This is achieved through the inhibition of DNA gyrase, which prevents the introduction of negative supercoils into the DNA and halts DNA replication .
特性
IUPAC Name |
2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPOSWMBBXVJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

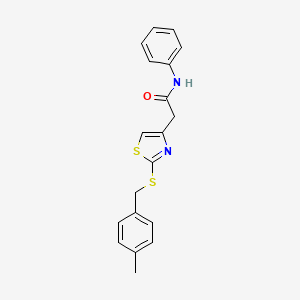
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)
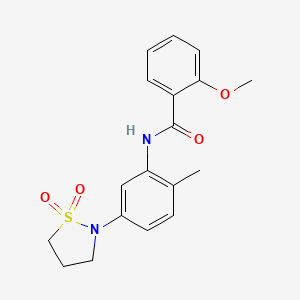
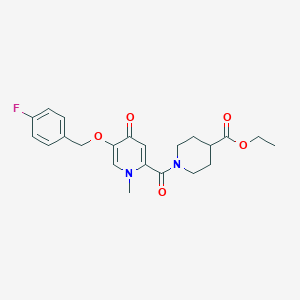

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)
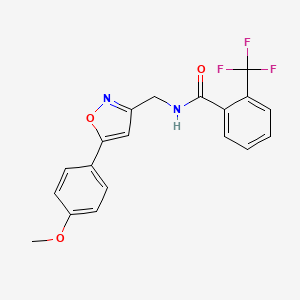
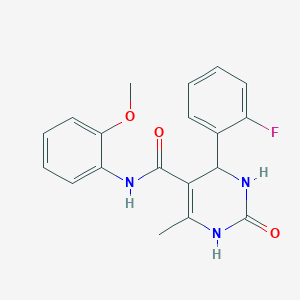

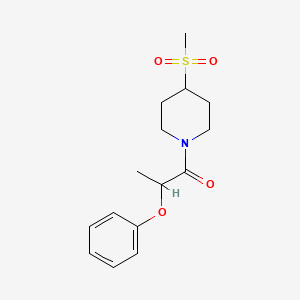
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

